

Application Notes: Anti-inflammatory Effects of *Equisetum arvense* in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

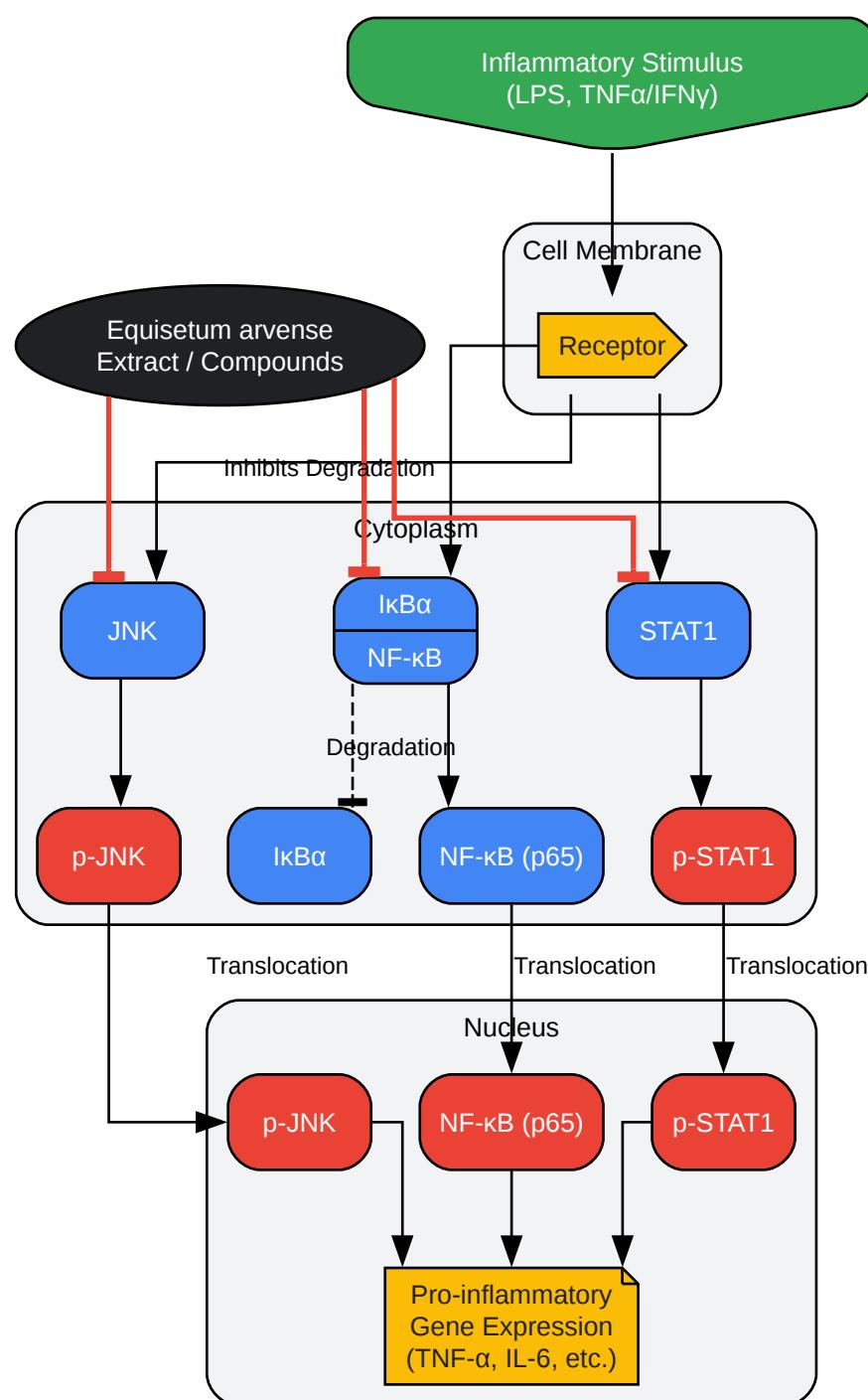
Compound of Interest

Compound Name: *Horsetail*

Cat. No.: B1181666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Equisetum arvense (common **horsetail**) is a perennial plant with a history of use in traditional medicine for various ailments, including inflammatory disorders.^{[1][2][3][4][5]} Modern pharmacological studies in cell culture have begun to elucidate the molecular basis for these anti-inflammatory properties. Extracts from *E. arvense* have been shown to modulate the function of immunocompetent cells and interfere with key pro-inflammatory signaling pathways.^{[2][6][7][8]} This document provides a summary of the quantitative effects observed in vitro and detailed protocols for assessing the anti-inflammatory activity of *E. arvense* extracts in relevant cell culture models. The active compounds contributing to these effects are diverse, including phenolic acids, flavonoids like isoquercitrin, and potentially the plant's high silica content.^{[1][9][10]}

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Equisetum arvense exerts its anti-inflammatory effects by targeting several key signaling cascades within the cell. In models using human keratinocytes and oral keratinocytes, extracts have been shown to inhibit the phosphorylation of Jun N-terminal kinase (JNK), a critical component of the mitogen-activated protein kinase (MAPK) pathway.^{[1][11]} Furthermore, *E. arvense* and its isolated compounds can suppress the nuclear factor-kappa B (NF- κ B) pathway.

[1][11] This is achieved by preventing the degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm, thereby blocking the translocation of the active NF- κ B p65 subunit to the nucleus.[1][11] In TNF α /IFNy-stimulated keratinocytes, compounds from *E. arvense* also inhibit the phosphorylation of STAT1, another key transcription factor involved in inflammatory responses.[1] The culmination of inhibiting these pathways is a significant reduction in the expression and production of pro-inflammatory cytokines and chemokines.[1][11]

[Click to download full resolution via product page](#)

Caption: Anti-inflammatory signaling pathways modulated by *E. arvense*.

Data Presentation: Summary of Quantitative In Vitro Effects

The following tables summarize the dose-dependent effects of *Equisetum arvense* extracts on various inflammatory markers in different cell culture systems.

Table 1: Effects of *E. arvense* on Lymphocyte Function (Cell Type: Human Primary Lymphocytes)

Marker/Process	Stimulant	<i>E. arvense</i> Conc.	Observed Effect (% of Control)	Reference
Cell Activation				
CD69 Expression (24h)	PHA-L	0.4 µg/mL	78% ± 8.9	[2][12]
0.8 µg/mL	71% ± 9.7	[2][12]		
Cytokine Production				
IL-2 Production (36h)	PHA-L	0.4 µg/mL	70% ± 14	[12][13]
0.8 µg/mL	55% ± 35	[12][13]		
IFN-γ Production	PHA-L	0.4 µg/mL	63% ± 26	[2][12]
0.8 µg/mL	70% ± 18	[2][12]		
TNF-α Production	PHA-L	0.8 µg/mL	82% ± 22	[2][12]

Table 2: Effects of *E. arvense* on Cytokine Production in Various Cell Lines

Cell Type	Stimulant	Extract/Compound	Concentration	Target Cytokine	Observed Effect	Reference
RAW 264.7 Macrophages	LPS	E. hyemal Extract	10 µg/mL	Nitric Oxide (NO)	53.97% ± 5.89 inhibition	[14]
RAW 264.7 Macrophages	-	E. hyemal Extract	Not specified	IL-10	Increased release	[15]
RAW 264.7 Macrophages	-	E. hyemal Extract	Not specified	MCP-1	Inhibited release	[15]
Human Oral Keratinocytes (RT7)	A.a.-LPS	E. arvense Extract	Not specified	TNF-α	Additive suppression with Glycyrrhizin	[11]
Endothelial Cells (Hypertonic)	-	E. arvense Extract	High dose	IL-6	Decreased secretion	[16]
Th1 Cells	ConA (5µg/ml)	Crude Protein Extract	0.2 mg/ml	IL-2 (24h)	1.7x increase (1,434.5 pg/ml)	[17]
Th1 Cells	ConA (10µg/ml)	Crude Protein Extract	0.2 mg/ml	IL-2 (48h)	1.9x increase (2,130.9 pg/ml)	[17]
Th1 Cells	ConA (5µg/ml)	Crude Protein Extract	0.2 mg/ml	IFN-γ (24h)	1.4x increase (929.3 pg/ml)	[17]

Note: Some studies, such as the one involving Th1 cells, show an immune-enhancing effect by increasing specific cytokines, highlighting the complex immunomodulatory role of *E. arvense*.

[17]

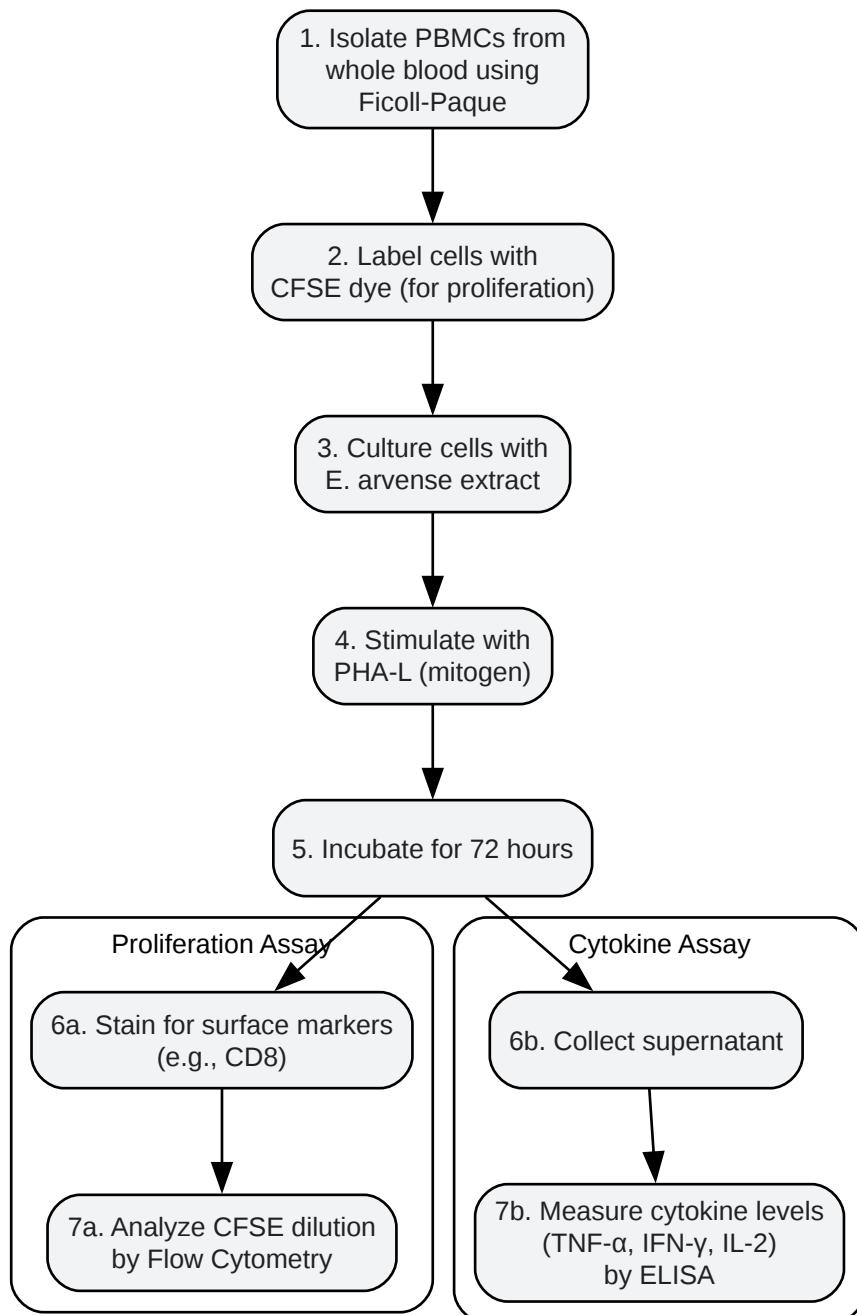
Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in Keratinocytes (Chemokine Expression)

This protocol is designed to evaluate the ability of *E. arvense* extracts to inhibit the expression of pro-inflammatory chemokines in human keratinocytes stimulated with TNF- α and IFN- γ . [1][3][4][5]

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing chemokine expression in keratinocytes.


Methodology:

- Cell Culture: Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seeding: Seed 5 × 10⁵ HaCaT cells per well in 6-well plates and allow them to adhere overnight.
- Treatment: Replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of the *E. arvense* extract (or isolated compounds) for 1-2 hours. Include a vehicle control (e.g., DMSO).
- Stimulation: Induce inflammation by adding a combination of recombinant human TNF- α (e.g., 10 ng/mL) and IFN- γ (e.g., 10 ng/mL) to the wells. Maintain an unstimulated control group.

- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
- RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA using a spectrophotometer.
- cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
- RT-qPCR: Perform Real-Time Quantitative PCR using SYBR Green master mix and primers specific for target chemokines (e.g., TARC/CCL17, RANTES/CCL5) and a housekeeping gene (e.g., GAPDH).
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta Ct$ method, normalizing to the housekeeping gene and comparing treated groups to the stimulated control.

Protocol 2: Evaluation of Immunomodulatory Effects on Human Lymphocytes (Proliferation & Cytokine Production)

This protocol assesses the effect of *E. arvense* on the proliferation and cytokine production of activated human T cells, a key process in inflammatory immune responses.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for lymphocyte proliferation and cytokine analysis.

Methodology:

- PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- CFSE Labeling (for Proliferation Assay): Resuspend PBMCs in PBS at 1×10^7 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 μ M. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS. Wash the cells twice.
- Cell Culture: Resuspend labeled (or unlabeled for cytokine assays) PBMCs in complete RPMI-1640 medium. Seed 2×10^5 cells per well in a 96-well U-bottom plate.
- Treatment and Stimulation: Add various concentrations of *E. arvense* extract. Immediately after, add a mitogen such as Phytohaemagglutinin (PHA-L; e.g., 10 μ g/mL) to stimulate T cell proliferation and activation. Include unstimulated and stimulated controls.
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
- Analysis:
 - Proliferation (Flow Cytometry): Harvest cells, wash, and stain with fluorescently-labeled antibodies against T cell markers (e.g., anti-CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the generational dilution of the CFSE signal in the CD8+ T cell population.
 - Cytokine Production (ELISA): After 36-72 hours, centrifuge the plates and carefully collect the supernatant. Measure the concentration of secreted cytokines (e.g., IL-2, IFN- γ , TNF- α) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

Protocol 3: Analysis of NF- κ B and JNK Signaling Pathways via Western Blot

This protocol details the method for determining if *E. arvense* inhibits inflammation by preventing the phosphorylation of JNK and the degradation of I κ B α .[\[1\]](#)[\[11\]](#)

Methodology:

- Cell Culture and Seeding: Seed appropriate cells (e.g., HaCaT or RT7 keratinocytes) in 6-well plates at a density that will result in 80-90% confluence at the time of lysis. Allow cells to adhere overnight.

- Serum Starvation & Pre-treatment: The next day, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling activity. Then, pre-treat cells with E. arvense extract for 1-2 hours.
- Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., A.a.-LPS at 1 μ g/mL or TNF- α at 10 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation and degradation events.
- Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100-150 μ L of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.
- SDS-PAGE: Load equal amounts of protein (20-30 μ g) per lane onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-JNK, JNK, I κ B α , and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify the protein band intensities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytochemical Investigation of Equisetum arvense and Evaluation of Their Anti-Inflammatory Potential in TNF α /INF γ -Stimulated Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equisetum arvense (common horsetail) modulates the function of inflammatory immunocompetent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Investigation of Equisetum arvense and Evaluation of Their Anti-Inflammatory Potential in TNF α /INF γ -Stimulated Keratinocytes | MDPI [mdpi.com]
- 5. Phytochemical Investigation of Equisetum arvense and Evaluation of Their Anti-Inflammatory Potential in TNF α /INF γ -Stimulated Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horsetail studies | Department of Pharmaceutical Sciences | University of Basel [pharma.unibas.ch]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Anti-inflammatory Effects of Equisetum arvense Are Not Solely Mediated by Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of glycyrrhizin with Equisetum arvense extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Equisetum arvense (common horsetail) modulates the function of inflammatory immunocompetent cells | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Horsetail (Equisetum hyemale) Extract Accelerates Wound Healing in Diabetic Rats by Modulating IL-10 and MCP-1 Release ... [ouci.dntb.gov.ua]

- 16. *Equisetum arvense* L. Extract Induces Antibacterial Activity and Modulates Oxidative Stress, Inflammation, and Apoptosis in Endothelial Vascular Cells Exposed to Hyperosmotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. plaza.umin.ac.jp [plaza.umin.ac.jp]
- To cite this document: BenchChem. [Application Notes: Anti-inflammatory Effects of *Equisetum arvense* in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1181666#anti-inflammatory-effects-of-equisetum-arvense-in-cell-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com